molecular formula C12H14N4OS2 B2850712 7-(thiophen-2-yl)-4-(1H-1,2,4-triazole-5-carbonyl)-1,4-thiazepane CAS No. 1705933-99-8

7-(thiophen-2-yl)-4-(1H-1,2,4-triazole-5-carbonyl)-1,4-thiazepane

Cat. No.: B2850712
CAS No.: 1705933-99-8
M. Wt: 294.39
InChI Key: LZQWVNAGMDZFTO-UHFFFAOYSA-N
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Description

(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone is a complex organic compound that features a combination of thiophene, thiazepane, and triazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(thiophen-2-yl)-4-(1H-1,2,4-triazole-5-carbonyl)-1,4-thiazepane typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors.

    Synthesis of the thiazepane ring: This may involve the reaction of a thiol with an amine under specific conditions.

    Formation of the triazole ring: This can be done using azide-alkyne cycloaddition reactions.

    Coupling of the rings: The final step involves coupling the different rings together using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring.

    Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

    Substitution: Substitution reactions might occur at the thiophene or triazole rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound might act as an inhibitor for specific enzymes.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: Possible applications in the development of new pharmaceuticals.

    Therapeutic Agents: The compound could be investigated for its potential therapeutic effects.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with proteins or enzymes, altering their function. This could involve binding to active sites, inhibiting enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone
  • (7-(Pyridin-2-yl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone

Uniqueness

The presence of the thiophene ring in 7-(thiophen-2-yl)-4-(1H-1,2,4-triazole-5-carbonyl)-1,4-thiazepane may impart unique electronic properties, potentially enhancing its biological activity compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

(7-thiophen-2-yl-1,4-thiazepan-4-yl)-(1H-1,2,4-triazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS2/c17-12(11-13-8-14-15-11)16-4-3-10(19-7-5-16)9-2-1-6-18-9/h1-2,6,8,10H,3-5,7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQWVNAGMDZFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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